molecular formula C28H31N3O6 B1196583 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Katalognummer B1196583
Molekulargewicht: 505.6 g/mol
InChI-Schlüssel: QZVNQOLPLYWLHQ-GEPVFLLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benidipine is a member of piperidines.

Wissenschaftliche Forschungsanwendungen

Vasodilatory Properties

This compound has been identified as a potent vasodilator, especially in cerebral and coronary vessels. Studies have shown its efficacy in inducing vasodilation more significantly in these areas compared to others like femoral vessels. This attribute makes it a potential candidate for treating conditions associated with reduced blood flow in these critical areas (Takenaka et al., 1976).

Synthesis and Structural Analysis

Extensive research has been conducted on the synthesis of this compound and its derivatives. The process often involves resolving agents like cinchonidine and cinchonine, and the synthesis has been explored for different stereoisomers. These studies provide valuable insights into the chemical structure and properties of these compounds (Shibanuma et al., 1980).

Electrochemical Behavior

The electrochemical behavior of this compound has been studied, revealing interesting insights into its reactivity and potential applications in various fields, including pharmaceuticals and materials science. These studies focus on its behavior in different mediums, leading to findings like cyclic hydroxamic acids formation under certain conditions (David et al., 1995).

Potential in Treating Cardiovascular Diseases

Given its vasodilatory properties, this compound has been explored for potential use in treating cardiovascular diseases. Research has been focused on its ability to modulate calcium channels, which play a crucial role in cardiovascular function. Such studies are pivotal in developing new drugs for hypertension and other related conditions (McKenna et al., 1988).

Enantioselectivity and Biological Activity

The enantioselectivity of this compound has also been a topic of interest, with research delving into the different effects of its enantiomers. This aspect is crucial in understanding the drug's efficacy and safety profile, guiding the development of more effective and safer pharmaceuticals (Sobolev et al., 2002).

Scientific Research Applications of 5-O-[(3R)-1-Benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Quantitative Determination in Plasma Perhaps we might consider the findings of Higuchi, Sasaki, and Sado (1975), who developed a highly sensitive method for determining the concentration of a similar compound, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid in plasma. This method involved electron capture gas chromatography, suggesting potential applications in pharmacokinetic studies (Higuchi, Sasaki, & Sado, 1975).

Vasodilating Activities and Synthesis Would you think it beneficial if we explored the synthesis and biological activities of related compounds? Shibanuma et al. (1980) synthesized optically active derivatives with significant vasodilating activity, emphasizing the potential for developing new therapeutic agents (Shibanuma et al., 1980).

Electrochemical Behavior in Protic Medium An intriguing aspect could be the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in a protic medium. David et al. (1995) investigated this, leading to insights into their reactivity and potential applications in electrochemical sensors or syntheses (David et al., 1995).

Metabolic Pathway Elucidation It could also be advantageous to examine the metabolic pathways of these compounds. Shibanuma et al. (1980) synthesized metabolites of a structurally similar compound, providing a foundation for understanding its metabolism and possibly guiding drug design (Shibanuma et al., 1980).

Potential for Calcium Channel Antagonism Another aspect worth exploring might be the potential of these compounds as calcium channel antagonists. Tamazawa et al. (1986) investigated the stereoselectivity of related compounds, which could have implications for developing selective calcium channel blockers (Tamazawa et al., 1986).

Inhibition of Cyclic AMP Phosphodiesterase Finally, we might consider the inhibition properties of these compounds. Sakamoto et al. (1978) studied the inhibition of cyclic AMP phosphodiesterase by a related vasodilator, which could have significant implications for cardiovascular research (Sakamoto et al., 1978).

Eigenschaften

Produktname

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molekularformel

C28H31N3O6

Molekulargewicht

505.6 g/mol

IUPAC-Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26?/m1/s1

InChI-Schlüssel

QZVNQOLPLYWLHQ-GEPVFLLWSA-N

Isomerische SMILES

CC1=C(C(C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Kanonische SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.